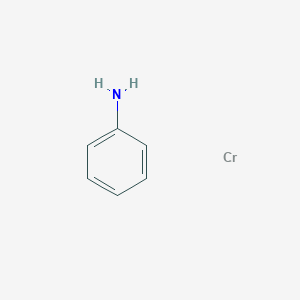

Aniline--chromium (1/1)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

659718-71-5 |

|---|---|

Molecular Formula |

C6H7CrN |

Molecular Weight |

145.12 g/mol |

IUPAC Name |

aniline;chromium |

InChI |

InChI=1S/C6H7N.Cr/c7-6-4-2-1-3-5-6;/h1-5H,7H2; |

InChI Key |

WASPFACIBFXSEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N.[Cr] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Aniline Chromium 1/1 Species

Condensation Reactions and Schiff Base Formation with Chromium Precursors

A prevalent strategy for preparing chromium complexes involving aniline (B41778) moieties is through the use of Schiff bases. This method involves a two-step process: first, the condensation of aniline or a substituted aniline with an aldehyde or ketone to form a Schiff base ligand, followed by the coordination of this ligand to a chromium salt. ekb.egresearchgate.netderpharmachemica.com

The initial Schiff base formation is a reversible condensation reaction. For instance, aniline can react with salicylaldehyde, often in an alcohol medium, to produce N-salicylideneaniline. researchgate.netmdpi.com Similarly, condensation of aniline with benzaldehyde (B42025) yields a benzaldehyde aniline Schiff base. edu.krd The general reaction can be represented as:

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where R-CHO is an aldehyde and H₂N-Ar is aniline)

Once the Schiff base ligand is synthesized and purified, it is reacted with a chromium precursor, typically a chromium(III) salt like CrCl₃·6H₂O, in a suitable solvent. ekb.egtsijournals.comscispace.com The reaction mixture is often refluxed to facilitate the formation of the complex. mdpi.com The resulting Schiff base complexes can exhibit various coordination geometries, with octahedral being common for Cr(III). tsijournals.comjocpr.com For example, N-salicylideneaniline has been shown to form complexes with Cr(III), where it acts as a bidentate ligand, coordinating through the phenolic oxygen and the azomethine nitrogen. researchgate.netmdpi.com

The synthesis of a chromium(III) complex with a Schiff base derived from 4-fluoroaniline (B128567) and 2,6-dimethyl-5-heptenaldehyde involves refluxing an equimolar ethanolic solution of the metal salt and the ligand for several hours. scispace.com The resulting solid complex is then filtered, washed, and dried. scispace.com

Table 1: Examples of Schiff Base Ligands Derived from Aniline for Chromium Complexation

| Aldehyde/Ketone | Aniline Derivative | Resulting Schiff Base Name | Reference |

|---|---|---|---|

| Salicylaldehyde | Aniline | N-Salicylideneaniline (SALAN) | researchgate.netmdpi.com |

| Benzaldehyde | Aniline | N-Benzylideneaniline | edu.krd |

| Acetylacetone | Aniline | Not specified | ekb.eg |

| 2,6-dimethyl-5-heptenaldehyde | 4-fluoroaniline | (Z)-4-fluoro-N-(2,6-dimethylhept-5-enylidene)benzenamine | scispace.com |

| Vanillin (B372448) | Aniline | Vanilidene aniline | tsijournals.com |

Direct Coordination Syntheses of Aniline--Chromium (1/1) Complexes

The most direct route to aniline-chromium (1/1) complexes involves the reaction of aniline with a chromium precursor, where aniline itself acts as a ligand.

Solution-Phase Synthetic Protocols

In a typical solution-phase synthesis, a chromium salt is dissolved in a suitable solvent, and aniline is added, often under an inert atmosphere to prevent oxidation. The choice of solvent is crucial and can range from alcohols to ethers like tetrahydrofuran (B95107) (THF). researchgate.net For example, chromium(III) chloride complexes with anilido-imine ligands are prepared by treating the ligand with n-butyllithium in THF, followed by the addition of CrCl₃(THF)₃. researchgate.net While this example involves a more complex ligand, the general principle of direct coordination in solution is applicable.

The synthesis of dichloro[N-(pyridin-2-ylmethylene)aniline] chromium dichloride complex (Cr-pH) is achieved by reacting the corresponding iminopyridine ligand with a stoichiometric amount of CrCl₂ in THF at room temperature. acs.org The complex rapidly precipitates from the solution and is isolated in high yield. acs.org This demonstrates a direct coordination approach in a solution that quickly leads to the solid product.

The interaction of aniline with chromium ferrocyanide has been studied in aqueous solutions, where maximum adsorption occurs at a neutral pH. nih.gov While this study focused on adsorption, it highlights the direct interaction between aniline and chromium species in a solution phase.

Solid-State and Solvent-Free Methods

Solid-state and solvent-free, or mechanochemical, methods offer advantages in terms of reduced solvent waste and potentially different product polymorphs. These methods typically involve the direct grinding of the reactants.

A mechanochemical approach has been successfully employed for the synthesis of chromium(III) complexes with bidentate and tridentate phosphine-amine ligands. nih.govacs.org In this method, the solid ligand and the chromium precursor, such as [CrCl₃(THF)₃], are ground together using a pestle and mortar. nih.govacs.org This technique has been shown to produce the desired complexes in high yields (95-97%) after a short reaction time, followed by recrystallization. nih.govacs.org Although not explicitly reported for the simple aniline-chromium (1/1) complex, this methodology presents a viable and efficient solvent-free route. The general procedure involves mixing the solid reactants, grinding for a specific duration, and then purifying the resulting solid product, often by recrystallization from a minimal amount of solvent. nih.gov

Oxidative Polymerization Strategies Incorporating Chromium

The oxidative polymerization of aniline is a common method to produce polyaniline (PANI). While the primary goal is often the polymer itself, the use of chromium-based oxidants can lead to the incorporation of chromium into the polymer structure. This process is distinct from the synthesis of discrete mononuclear complexes but is a relevant synthetic methodology involving aniline and chromium.

The oxidation of aniline can be achieved using various oxidizing agents, including potassium dichromate (K₂Cr₂O₇). nih.govsciltp.com When aniline is oxidized with hexavalent chromium compounds in an acidic medium, the resulting products contain trivalent chromium. utb.cz The polymerization of aniline and its derivatives with K₂Cr₂O₇ has been investigated, leading to the formation of coordinated Cr(III)/polyaniline materials. sciltp.com

The mechanism of oxidative polymerization is complex and is considered a redox process. pw.edu.pl The initiation of polymerization is influenced by the electrochemical potential of the system, which is dependent on the pH of the medium. pw.edu.pl Conducting polyaniline is typically formed at a pH below 2.5. utb.cz At higher pH values, the oxidation of aniline tends to produce non-conducting oligomers. utb.cz The process involves the oxidation of the aniline monomer, followed by the propagation of the polymer chain. The chromium(VI) oxidant is reduced to chromium(III), which can then be incorporated into the final polymer matrix.

Influence of Reaction Parameters on Product Stoichiometry and Yield

The stoichiometry and yield of aniline-chromium complexes are highly dependent on several reaction parameters.

Molar Ratio of Reactants: The stoichiometry of the reactants is a critical factor. In the synthesis of ammonium (B1175870) rhodanilate, a complex containing two aniline ligands, deviations from the ideal 1:4:2 molar ratio of Cr:SCN⁻:aniline lead to a reduction in yield due to the formation of competing species. Similarly, in the formation of Schiff base complexes, using a 1:1 or 1:2 metal-to-ligand ratio can direct the synthesis towards complexes with the corresponding stoichiometry. ekb.eg For the synthesis of p-aryl-substituted iminopyridine chromium complexes, the ligands were reacted with a stoichiometric amount of CrCl₂. acs.org

pH of the Medium: The pH of the reaction medium plays a significant role, particularly in aqueous or partially aqueous systems. For the oxidative polymerization of aniline with chromium oxidants, a highly acidic medium (pH < 2.5) is crucial for the formation of conducting polyaniline. utb.cz At lower acidity, the products are often low-conductivity oligomers. utb.cz The synthesis of certain chromium-containing dyestuffs is also carried out at a specific pH range (e.g., 7.5-8) to ensure the formation of the desired 1:2 complex. google.com

Temperature: Reaction temperature can influence both the rate of reaction and the stability of the products. Many syntheses of chromium-aniline and related complexes are performed under reflux to provide the necessary activation energy. mdpi.com However, some procedures specify room temperature or even cooled conditions to control the reaction rate and prevent the formation of byproducts. acs.org

Solvent: The choice of solvent can affect the solubility of reactants and products, the reaction pathway, and the final product's crystalline form. Solvents like ethanol, methanol (B129727), and THF are commonly used. ekb.egmdpi.comresearchgate.net In some cases, the solvent can also act as a ligand, as seen in the formation of [CrCl₃(THF)₃]. researchgate.net

Table 2: Effect of Reaction Parameters on Synthesis Outcomes

| Parameter | Influence | Example | Reference |

|---|---|---|---|

| Reactant Stoichiometry | Determines the composition and yield of the final complex. | Deviations from the ideal molar ratio reduce yield in ammonium rhodanilate synthesis. | |

| pH | Affects the speciation of reactants and the course of the reaction, especially in polymerization. | Acidic conditions (pH < 2.5) are required for conducting polyaniline formation. | utb.cz |

| Temperature | Influences reaction rate and product stability. | Refluxing is often used to drive complex formation to completion. | mdpi.com |

| Solvent | Impacts solubility, reaction pathway, and can participate in coordination. | THF can act as both a solvent and a ligand in the form of CrCl₃(THF)₃. | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

Diffraction-Based Structural Analysis

Diffraction methods are paramount for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction techniques provide critical data on the molecular geometry and bulk crystalline properties of aniline-chromium tricarbonyl.

Single Crystal X-ray Diffraction for Molecular Geometry and Connectivity

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's structure. For (η⁶-arene)tricarbonylchromium complexes, this analysis confirms the characteristic half-sandwich or "piano-stool" geometry. In these structures, the chromium atom is coordinated to the planar arene ring (the "seat") and three carbonyl ligands (the "legs").

The three carbonyl ligands are arranged below the ring, with Cr-C(carbonyl) bond lengths in the range of 1.842 Å to 1.847 Å. nih.gov The M-C-O linkages are nearly linear, with angles approaching 180°. nih.gov A key structural feature is the orientation of the Cr(CO)₃ tripod relative to the substituent on the aniline (B41778) ring. The conformation can be either eclipsed or staggered. In the solid state, intermolecular forces such as hydrogen bonding can influence the observed conformation. nih.gov

Table 1: Representative Crystallographic Data for (η⁶-Arene)Cr(CO)₃ Complexes

| Parameter | Typical Value | Reference |

| Crystal System | Varies (e.g., Triclinic, Monoclinic) | nih.gov |

| Space Group | Varies (e.g., P-1, Pbca) | nih.govresearchgate.net |

| Cr-C(arene) Distance | 2.209 - 2.225 Å | nih.gov |

| Cr-C(carbonyl) Distance | 1.842 - 1.847 Å | nih.gov |

| Cr-Arene Centroid | ~1.71 Å | nih.gov |

| C-O (carbonyl) Distance | ~1.15 Å | - |

| C-C (arene) Distance | ~1.40 Å | iucr.org |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases of bulk materials. americanpharmaceuticalreview.com The method involves irradiating a powdered sample with monochromatic X-rays and measuring the angles and intensities of the scattered beams. nist.gov The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com

For a known compound like aniline-chromium tricarbonyl, the PXRD pattern can be used for quality control, confirming the identity and purity of a synthesized batch. This is achieved by comparing the experimental pattern against a standard pattern from a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), or a pattern calculated from its known single-crystal structure. researchgate.net Each peak in the diffractogram corresponds to a specific set of crystal lattice planes, defined by Miller indices (hkl), according to Bragg's Law. Deviations from the standard pattern can indicate the presence of impurities or a different polymorphic form. While specific indexed PXRD data for aniline-chromium tricarbonyl is not prominently published, the general methodology remains a standard for characterization. researchgate.netacs.org

Vibrational Spectroscopy for Ligand-Metal Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are exceptionally sensitive to changes in bonding and geometry, making them ideal for studying the interactions between the aniline ligand and the chromium tricarbonyl moiety.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is particularly useful for analyzing the carbonyl ligands in metal carbonyl complexes. The stretching frequency of the C-O bond (ν(CO)) is highly sensitive to the electronic environment of the metal center. In the case of (η⁶-aniline)Cr(CO)₃, the π-coordination of the aniline ring to the chromium atom increases the electron density on the metal. This increased electron density is then back-donated into the π* antibonding orbitals of the CO ligands, which weakens the C-O bond and lowers its stretching frequency compared to free carbon monoxide.

Studies of gas-phase Cr⁺ complexes with aniline have been instrumental in determining the binding site. The IR spectra clearly indicate that the chromium ion binds to the aromatic π cloud rather than the nitrogen atom's lone pair. nih.gov This is evidenced by shifts in the vibrational modes of the aromatic ring and the N-H bonds. For solid (η⁶-aniline)tricarbonylchromium, the most intense IR absorptions are the C-O stretching bands, which typically appear in the 2000-1800 cm⁻¹ region. The presence of two bands in this region is characteristic of the local C₃ᵥ symmetry of the M(CO)₃ group being lowered by the aniline substituent.

Table 2: Key Infrared Absorption Frequencies for Aniline-Chromium Tricarbonyl and Related Species

| Vibration | Free Ligand (Aniline) (cm⁻¹) | Complexed Ligand (cm⁻¹) | Comments | Reference |

| ν(CO) | N/A | ~1970, ~1890 | Strong absorptions, lowered from free CO (~2143 cm⁻¹) due to back-bonding. | - |

| ν(N-H) | ~3430, ~3350 | Slightly Lowered | Shift indicates change in electronic environment of the amine group. | nih.gov |

| Ring C-H Stretch | ~3050 | Slightly Shifted | nih.gov | |

| C-N Stretch | ~1275 | Shifted upon complexation | nih.gov |

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to IR spectroscopy. Raman and far-IR spectra have been reported and assigned for solid Cr(CO)₃(π-arene) complexes, including the aniline derivative. nist.gov While the C-O stretches are also visible in Raman spectra, they are often weaker than in the IR. Conversely, symmetric vibrations and skeletal modes involving the Cr-arene and Cr-CO bonds are often more prominent in the Raman spectrum. These low-frequency modes provide direct information about the strength of the metal-ligand bonds. Analysis of the Raman spectra further supports the π-complexation model and helps to build a complete picture of the vibrational framework of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption, provides information about the electronic transitions within the molecule. The NIST Chemistry WebBook provides a reference UV-Visible spectrum for aniline chromium tricarbonyl. scispace.com The spectrum is characterized by absorption bands that are attributed to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions within the chromium center.

The MLCT bands, typically found at lower energies (longer wavelengths), involve the promotion of an electron from a metal-centered d-orbital to a π* orbital of the carbonyl or arene ligands. The absorption spectrum of aniline chromium tricarbonyl in solution shows a major peak around 320-340 nm. scispace.com These transitions are responsible for the characteristic color of the complex.

Table 3: Electronic Absorption Data for Aniline Chromium Tricarbonyl

| Solvent | λ_max (nm) | Type of Transition (Tentative Assignment) | Reference |

| Cyclohexane | ~322 | Metal-to-Ligand Charge Transfer (MLCT) | scispace.com |

Emission spectroscopy (luminescence) studies for simple (η⁶-aniline)tricarbonylchromium are not widely reported, suggesting the complex is likely non-luminescent or very weakly emissive at room temperature. Many organometallic compounds have efficient non-radiative decay pathways that quench potential fluorescence or phosphorescence. msu.eduresearchgate.net Detailed photophysical studies, often conducted at low temperatures, would be required to characterize any emissive excited states. cardiff.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Geometry

UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within aniline-chromium complexes. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions between molecular orbitals, providing insights into the coordination environment and geometry of the metal center.

In many chromium complexes, the electronic spectra are influenced by ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. For instance, in a series of Cr(III) complexes with Schiff base ligands derived from aniline derivatives, various transitions are observed. tsijournals.commdpi.com The electronic spectrum of a Cr(III) complex with a ligand derived from N-salicylidene aniline and 1,10-phenanthroline (B135089) shows an absorption band around 16,528 cm⁻¹, which is assigned to the ⁴T₁g (F) → ⁴T₁g (P) transition, suggesting a high-spin octahedral geometry. mdpi.com The presence of charge transfer bands can also be identified, often appearing at higher energies. mdpi.com

The UV-Vis spectra of (η⁶-aniline)tricarbonylchromium complexes and their derivatives have been reported, providing information on the electronic structure of these piano-stool compounds. tandfonline.com In a study of oxo(salen)chromium(V) ion reactions with anilines, the appearance of new peaks with λ(max) at 470 and 730 nm in the absorption spectrum was attributed to the formation of emeraldine (B8112657) forms of aniline oligomers. nih.gov

The solvent can also influence the position of absorption bands. For example, in n → π* transitions, an increase in solvent polarity leads to a blue shift (hypsochromic shift), while in π → π* transitions, it typically causes a red shift (bathochromic shift). tanta.edu.eg

A summary of representative UV-Vis absorption data for some aniline-chromium related complexes is presented in the table below.

| Complex/System | Solvent/Conditions | λ_max (nm) | Assignment | Reference |

| [Cr(L)(phen)(H₂O)₂]Cl₂ (L = N-salicylidene aniline) | Not specified | ~605 | ⁴T₁g (F) → ⁴T₁g (P) | mdpi.com |

| Oxo(salen)chromium(V) + Aniline | Not specified | 470, 730 | Formation of aniline oligomers (emeraldine form) | nih.gov |

| [Cr(dqp-R)₂]³⁺ (dqp = 2,6-di(quinolin-8-yl)pyridine, R contains aniline) | H₂O | 420-400 | Cr(⁴T₂←⁴A₂) (shoulder) | frontiersin.orgnih.gov |

| [Cr(dqp-R)₂]³⁺ (dqp = 2,6-di(quinolin-8-yl)pyridine, R contains aniline) | H₂O | 435-345 | Ligand-to-metal charge transfer (LMCT) | frontiersin.orgnih.gov |

| [Cr(dqp-R)₂]³⁺ (dqp = 2,6-di(quinolin-8-yl)pyridine, R contains aniline) | H₂O | 345-250 | π*←π transitions (ligand-centered) | frontiersin.orgnih.gov |

Luminescence Spectroscopy for Photophysical Properties

Luminescence spectroscopy provides valuable information about the photophysical properties of aniline-chromium complexes, particularly their emissive characteristics. Chromium(III) complexes are known for their sharp luminescence bands resulting from spin-forbidden doublet excited states (²E/²T₁). cardiff.ac.uk

A study on chiral homoleptic and heteroleptic Cr(III) complexes with ligands containing N,N-dimethylaniline moieties revealed that the addition of the aniline group led to a significant increase in absorbance in the visible region, which was accompanied by a quenching of the luminescence. frontiersin.orgnih.gov However, upon protonation of the aniline nitrogen, a weak luminescence was restored, with a very low photoluminescence quantum yield (Φ_PL ≤ 0.0011%). frontiersin.orgnih.gov The highly luminescent parent complexes without the aniline functionality showed two emission bands in the near-infrared region (700–780 nm), corresponding to the characteristic metal-centered Cr(²E'→⁴A₂) and Cr(²T₁'→⁴A₂) transitions. nih.gov

The quenching of luminescence in the presence of the aniline group is likely due to an energy back-transfer process into non-emissive charge transfer levels. frontiersin.orgnih.gov This highlights the significant influence of the aniline ligand on the photophysical pathways within the chromium complex.

| Complex | Conditions | Emission Maxima (nm) | Quantum Yield (Φ_PL) | Notes | Reference |

| [Cr(dqp-R)₂]³⁺ (R contains N,N-dimethylaniline) | Room Temperature | Quenched | N/A | Luminescence quenched by energy back-transfer to CT states. | frontiersin.orgnih.gov |

| Protonated [Cr(dqp-R)₂]³⁺ (R contains N,N-dimethylaniline) | Room Temperature, aqueous HCl (1 M) | Weak emission | ≤ 0.0011% | Weak luminescence is retrieved upon protonation of the aniline. | frontiersin.orgnih.gov |

| [Cr(dqp-Ph)₂]³⁺ and [Cr(dqp-≡-Ph)₂]³⁺ (without aniline functionality) | Room Temperature | 730-756 | Not specified | Highly luminescent, showing characteristic Cr(III) emission bands. | frontiersin.orgnih.gov |

Resonance Spectroscopy for Electronic and Magnetic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic and, in some cases, paramagnetic molecules in solution. For aniline-chromium complexes, ¹H and ¹³C NMR provide detailed information about the environment of the aniline ligand upon coordination to the chromium center.

In studies of aniline-tricarbonylchromium derivatives, ¹H NMR spectral data have been presented. tandfonline.com The chemical shifts of the protons on the aniline ring are affected by the coordination to the Cr(CO)₃ moiety. tandfonline.com For instance, the protons in the ortho and para positions of aniline are more shielded than those in the meta position due to mesomeric effects. ucl.ac.uk

In the ¹H NMR spectra of Schiff base ligands derived from aniline and vanillin (B372448), signals for phenolic protons are observed at δ 9.76 and 13.09 ppm, while methoxy (B1213986) protons appear around δ 3.85 ppm. tsijournals.com Aromatic protons typically show complex multiplets. tsijournals.com Upon complexation with a metal ion, changes in these chemical shifts can indicate the coordination sites. The disappearance or shift of the phenolic proton signal, for example, suggests coordination through the deprotonated phenolic oxygen. mdpi.com

The analysis of aniline oligomers produced during oxidative polymerization has been carried out using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, revealing the structure of the products. nih.gov

| Nucleus | Functional Group/Proton Environment | Typical Chemical Shift (δ, ppm) | Notes | Reference |

| ¹H | Phenolic (in Schiff base ligands) | 9.76 - 13.09 | Disappears or shifts upon coordination to the metal center. | tsijournals.com |

| ¹H | Methoxy (in vanillin derivatives) | ~3.85 | Provides information on the ligand backbone. | tsijournals.com |

| ¹H | Aromatic (in Schiff base ligands) | ~6.96 (multiplet) | The pattern and shifts can change upon complexation. | tsijournals.com |

| ¹H | Aromatic (in substituted benzenes) | Varies (e.g., ortho/para vs. meta) | Shielding effects from substituents and coordination can be observed. | ucl.ac.uk |

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying paramagnetic species, such as those containing Cr(III) (a d³ ion with S=3/2) or Cr(I) (a d⁵ ion with S=1/2 in low spin complexes). acs.orgresearchgate.netnih.govsrce.hr EPR provides information about the electronic structure, oxidation state, and coordination environment of the chromium center.

For high-spin Cr(III) complexes, the EPR spectra can be complex but provide valuable data. acs.org The kinetics of the oxidation of anilines by oxo(salen)chromium(V) ions have been studied using EPR, among other techniques. nih.gov In a study of Cr(III) Schiff-base complexes, EPR spectroscopy was used alongside other methods to characterize the synthesized compounds. cardiff.ac.uk The zero-field splitting parameters (D and E) obtained from EPR spectra give insights into the symmetry of the ligand field around the chromium ion. cardiff.ac.uk

Continuous-wave (CW) EPR has been used to study the photochemical transformations of a cationic [Cr(CO)₄(dppp)]⁺ complex, where dppp (B1165662) is a phosphine (B1218219) ligand. nih.gov The spin Hamiltonian parameters from the EPR spectrum are consistent with a six-coordinate Cr(I) environment. nih.gov

Pulse EPR techniques can offer higher resolution and provide more detailed structural information about the coordination sphere of the metal, which is particularly useful for complex paramagnetic systems relevant to catalysis. acs.org

| Complex/System | EPR Signature/Parameters | Interpretation | Reference |

| Cr(III) complexes | Typically S=3/2 spin state | Provides information on electronic structure and coordination environment. | acs.org |

| [Cr(CO)₄(dppp)]⁺ (Cr(I) complex) | Low-spin Cr(I) state (S=1/2) | Consistent with a six-coordinate environment with strong ligand field splitting. | nih.gov |

| Cr-1 doped in Co-1 (Schiff-base complex) | D = 0.108 cm⁻¹, E/D = 0.23 | Provides zero-field splitting parameters, indicating the symmetry of the ligand field. | cardiff.ac.uk |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of aniline-chromium complexes through fragmentation analysis. Various ionization techniques can be employed.

Electrospray ionization mass spectrometry (ESI-MS) has been used to study the products of the reaction between oxo(salen)chromium(V) ions and anilines, where peaks with m/z values of 274 and 365 were attributed to the trimer and tetramer of aniline, respectively. nih.gov On-line electrochemistry/electrospray mass spectrometry (EC/ES-MS) has been utilized to investigate the soluble products from the electrochemical polymerization of aniline, identifying oligomers up to a 10-mer. acs.org

For Schiff base complexes of chromium, mass spectra can confirm the proposed structure. scispace.com For example, in a binuclear Cr(III) complex with a Schiff base ligand, a fragmentation peak corresponding to [Cr(L)₂(Cl)₂] can confirm the bridged structure. scispace.com The molecular ion peak in the mass spectrum of the free aniline ligand (C₆H₇N) is observed at m/z = 93. nist.gov

| Technique | Analyte/System | Key Findings | Reference |

| ESI-MS | Reaction products of oxo(salen)Cr(V) + aniline | Observed m/z = 274 and 365, corresponding to aniline trimer and tetramer. | nih.gov |

| EC/ES-MS | Electrochemical polymerization of aniline | Identified aniline oligomers up to a 10-mer and their different redox states. | acs.org |

| MALDI-TOF | Cr(III) Schiff base complex | Fragmentation patterns confirm the binuclear bridged structure of the complex. | scispace.com |

| EI-MS | Aniline | Molecular ion peak at m/z = 93. | nist.gov |

Advanced Microscopic and Elemental Analysis Techniques

Advanced microscopic and elemental analysis techniques provide further characterization of aniline-chromium materials. Field emission scanning electron microscopy (FESEM) can be used to study the morphology of composite materials containing aniline derivatives, such as polypyrrole compounded with other materials for chromium removal. researchgate.net

Elemental analysis, such as that provided by energy-dispersive X-ray spectroscopy (EDX), can confirm the presence and relative amounts of elements in a sample. researchgate.net For synthesized chromium complexes, elemental analysis (C, H, N) is routinely performed to verify the chemical formula. mdpi.com For example, for a Co(II) complex of an aniline-derived Schiff base, the calculated and found percentages of C, H, and N were in close agreement, confirming the proposed formula. mdpi.com Similar analyses are crucial for confirming the composition of chromium-aniline complexes.

X-ray diffraction (XRD) is another powerful technique for determining the crystal structure of these complexes in the solid state. openmedicinalchemistryjournal.com

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. In the context of materials containing aniline and chromium, SEM reveals details about their shape, size, and texture.

For instance, in studies of polyaniline (PANI) used for the removal of hexavalent chromium, SEM images have been instrumental. The analysis of PANI synthesized through chemical oxidative polymerization shows a porous surface morphology. e3s-conferences.org This high surface area is a key characteristic that facilitates the adsorption of chromium ions. e3s-conferences.org The SEM images of an aniline-p-phenylenediamine copolymer (P(ANI-PDA)), another material used for chromium removal, also display a unique morphology that is believed to enhance contact with heavy metal ions through capillary action and diffusion. mdpi.com

In a different application, SEM was used to characterize polyaniline/Nb2O5/Cr2O3 nanocomposites. The images revealed that metal oxide nanoparticles were effectively coated with thin polymer chains during the aggregation process, with the majority of nanoparticles exhibiting a spherical shape with sizes ranging from 30-68 nm.

The table below summarizes morphological findings from SEM analyses of related aniline-chromium materials.

| Material | Observed Morphology | Significance |

| Polyaniline (PANI) | Porous surface characteristics | High specific surface area conducive to adsorption |

| Aniline-p-phenylenediamine copolymer (P(ANI-PDA)) | Unique morphology distinct from PANI | May improve contact with heavy metal ions |

| Polyaniline/Nb2O5/Cr2O3 nanocomposite | Metal oxide nanoparticles coated with thin polymer chains; spherical nanoparticles (30-68 nm) | Indicates effective composite formation |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It provides information on the elemental composition of the material under investigation.

In the analysis of an aniline-p-phenylenediamine copolymer after interaction with a Cr(VI) solution, EDX elemental mapping confirmed the uniform distribution of chromium on the polymer's surface. mdpi.com The mapping distinctly showed the presence of carbon and nitrogen from the copolymer, oxygen and sulfur from a dopant acid, and the captured chromium. mdpi.com

Similarly, EDX analysis of chromium-doped zinc oxide nanoparticles (Cr:ZnO NPs) used for the photocatalytic degradation of aniline confirmed the presence of chromium in the material. researchgate.net The EDX diagram of the powdered Cr:ZnO NPs showed distinct peaks corresponding to zinc, oxygen, and chromium, verifying the successful doping. researchgate.net

The following table presents representative elemental composition data obtained from EDX analysis of related materials.

| Material | Detected Elements | Key Finding |

| Aniline-p-phenylenediamine copolymer with adsorbed Cr | C, N, O, S, Cr | Uniform distribution of chromium on the polymer surface. mdpi.com |

| Chromium-doped zinc oxide nanoparticles (Cr:ZnO NPs) | Zn, O, Cr | Confirmation of chromium presence in the doped nanoparticles. researchgate.net |

| rGO@Fe3O4/ZrCp2Clx composite system (for context on elemental analysis) | C, O, Cl, Fe, Zr | Presence of all expected elements in the synthesized nanohybrid material. nih.gov |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer, more than 1000 times better than the optical diffraction limit. AFM provides a three-dimensional profile of the surface on a nanoscale by measuring forces between a sharp probe and the sample surface. This technique is invaluable for determining surface roughness and observing surface features at the atomic level.

While specific AFM studies on an isolated "Aniline-chromium (1/1)" complex are not prevalent in the reviewed literature, the application of AFM to related systems demonstrates its utility. For example, in the study of protective films formed on metal surfaces, AFM is used to characterize the surface morphology and roughness after the application of an inhibitor. sci-hub.se In one such study, the root mean square (RMS) roughness of a surface was measured to provide quantitative data on the smoothness of the protective layer. sci-hub.se

For materials like thin films of metal complexes, AFM can reveal details about their layered structure. For instance, AFM has been used to image the layers of strontium titanate, with each layer having an RMS roughness of approximately 0.125 nanometers. nanosurf.com This level of detail is crucial for understanding the surface characteristics that can influence the material's properties and applications. Although direct AFM data for the aniline-chromium (1/1) complex is not available, the principles of the technique suggest it would be a powerful tool for investigating its surface topography and any potential film-forming properties.

The table below illustrates the type of data that can be obtained from AFM analysis, based on studies of related material types.

| Sample Material Type | AFM Measurement | Typical Finding |

| Protective film on metal | Surface roughness (e.g., RMS roughness) | Quantitative assessment of surface smoothness and film integrity. sci-hub.se |

| Oxide thin films | Layer height and topography | Observation of atomic-scale layers and surface defects. nanosurf.com |

| Modified polymer surfaces | Layer thickness | Measurement of the increase in layer thickness after chemical modification. rsc.org |

Fundamental Coordination Chemistry and Bonding Principles

Ligand Field Theory and Crystal Field Stabilization Energy in Chromium-Aniline Systems

Ligand Field Theory (LFT) is a model that describes the bonding in transition metal complexes by considering the electronic interactions between the metal ion's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org When ligands, such as aniline (B41778), approach a central chromium ion, the degeneracy of the five d-orbitals is lifted. In the common octahedral geometry, where six ligands coordinate to the metal, these orbitals split into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e₉). libretexts.orgwikipedia.org

The energy separation between these levels is known as the ligand field splitting parameter (Δo). The magnitude of Δo is determined by the nature of the ligand. Spectroscopic studies of octahedral chromium(III) complexes with related Schiff base ligands show electronic absorption bands that can be assigned to transitions between these split d-orbitals. For instance, typical Cr(III) complexes exhibit three bands corresponding to the transitions from the ground state (⁴A₂g) to the excited states ⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P). tsijournals.com

This splitting of the d-orbitals can lead to a net decrease in the energy of the complex, a phenomenon known as the Crystal Field Stabilization Energy (CFSE). libretexts.org The CFSE is calculated based on the distribution of d-electrons within the t₂g and e₉ orbitals. For a chromium(III) ion, which has a d³ electron configuration, each of the three electrons occupies one of the lower-energy t₂g orbitals with parallel spins, according to Hund's rule. libretexts.org

The CFSE for this configuration can be calculated as follows: CFSE = (Number of electrons in t₂g × -0.4 Δo) + (Number of electrons in e₉ × +0.6 Δo) For Cr(III) (d³): CFSE = (3 × -0.4 Δo) + (0 × +0.6 Δo) = -1.2 Δo askfilo.com

This significant stabilization energy contributes to the thermodynamic stability of many chromium(III) coordination compounds. libretexts.org

| Chromium Ion | d-Electron Count | Electron Configuration (Octahedral) | CFSE Value |

|---|---|---|---|

| Cr(III) | 3 | t₂g³ e₉⁰ | -1.2 Δo |

| Cr(II) - High Spin | 4 | t₂g³ e₉¹ | -0.6 Δo |

| Cr(II) - Low Spin | 4 | t₂g⁴ e₉⁰ | -1.6 Δo + P |

Molecular Orbital Theory of Aniline-Chromium (1/1) Interactions

Molecular Orbital (MO) theory provides a more comprehensive description of bonding by considering the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO). uoanbar.edu.iqbrsnc.in In an aniline-chromium complex, the valence orbitals of chromium (3d, 4s, 4p) combine with the appropriate orbitals of the aniline ligand to form a set of bonding, non-bonding, and anti-bonding molecular orbitals.

The formation of a stable bond requires effective overlap between the atomic orbitals of the metal and the ligand. wikipedia.org Aniline presents two primary sites for coordination to a metal: the nitrogen lone pair and the π-system of the aromatic ring.

N-Coordination: The lone pair of electrons on the aniline nitrogen atom can overlap in a head-to-head fashion with a suitable hybrid orbital on the chromium center to form a sigma (σ) bond. In an octahedral complex, the chromium ion is often described as having d²sp³ hybridization to form six degenerate orbitals directed towards the ligands. youtube.com

π-Coordination: The filled π-orbitals of the aniline aromatic ring can overlap with the d-orbitals of chromium. This is the bonding mode found in complexes like (η⁶-aniline)tricarbonylchromium. nist.gov

The strength of the resulting bond is directly related to the extent of orbital overlap. wikipedia.org

The ground-state electron configuration of a neutral chromium atom is [Ar] 4s¹ 3d⁵, an exception to the Aufbau principle that arises from the enhanced stability of half-filled subshells. wikipedia.orgyoutube.com In its complexes, chromium can adopt various oxidation states, most commonly Cr(0), Cr(I), Cr(II), and Cr(III). The d-electrons of the chromium ion populate the newly formed molecular orbitals according to their energy levels.

The spin state of the complex—whether it is high-spin or low-spin—depends on the balance between the ligand field splitting energy (Δo) and the spin-pairing energy (P). wikipedia.org If Δo is greater than P, electrons will pair up in the lower-energy orbitals, resulting in a low-spin complex. If Δo is less than P, electrons will occupy higher-energy orbitals singly before pairing, leading to a high-spin complex. wikipedia.org

Nature of Metal-Ligand Bonding (σ-Donation, π-Acceptance/Donation)

The bond between chromium and aniline is a combination of sigma (σ) and pi (π) interactions.

σ-Donation: In both N-coordinated and π-coordinated aniline complexes, the primary bonding interaction is the donation of electron density from a filled ligand orbital to an empty metal orbital, forming a σ-bond. youtube.com For N-coordination, this involves the nitrogen lone pair. For π-coordination, it involves the aromatic π-system.

π-Acceptance/Donation: The nature of the π-interaction depends on the specific orbitals involved.

π-Donation (Ligand-to-Metal): Aniline can act as a π-donor, where its filled π-orbitals overlap with empty or partially filled d-orbitals on the chromium (such as the t₂g set). This interaction donates additional electron density to the metal.

The Electron Localization Function (ELF) is a powerful computational tool used to analyze the nature of chemical bonding in a chemically intuitive way. wikipedia.org ELF provides a measure of the probability of finding an electron pair in a specific region of a molecule. wikipedia.orgjussieu.fr The function is scaled from 0 to 1, where high values (approaching 1) are associated with regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. taylorandfrancis.com

An ELF analysis of an aniline-chromium complex would allow for a quantitative visualization of the bonding.

For an N-coordinated complex, a region of high ELF value would be expected along the Cr-N axis, confirming the covalent character of the σ-bond. Another localization domain would correspond to the nitrogen lone pair if it were not involved in bonding.

In a π-complex, ELF analysis would reveal delocalized basins of electron density between the chromium atom and the carbons of the aromatic ring, characterizing the metal-arene bond.

This method provides a more detailed picture than simple orbital overlap models and can help distinguish the subtle details of σ-donation and π-backbonding. arxiv.org

The electronic nature of the chromium-aniline bond can be fine-tuned by adding substituents to the aromatic ring. These substituents alter the electron density of the aniline ligand, thereby influencing its ability to act as a σ-donor or π-acceptor. youtube.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the aromatic ring and the nitrogen atom through inductive or resonance effects. This enhanced electron density makes the aniline a stronger σ-donor, leading to a stronger metal-ligand bond.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the ring and the nitrogen atom. youtube.com This reduction in electron density weakens the σ-donating capability of the aniline ligand, resulting in a weaker metal-ligand bond. Furthermore, EWGs can lower the energy of the aniline's π* orbitals, potentially making it a better π-acceptor and enhancing π-backbonding from an electron-rich metal center.

These substituent effects can be observed experimentally through changes in spectroscopic properties (e.g., IR stretching frequencies of other ligands like CO) and in the reactivity of the complex.

| Substituent Group | Electronic Effect | Impact on Aniline as a Ligand | Expected Effect on Cr-Aniline Bond |

|---|---|---|---|

| -NO₂ (nitro) | Strongly Electron-Withdrawing | Weaker σ-donor, better π-acceptor | Weaker σ-bond, potentially stronger π-backbond |

| -Cl (chloro) | Electron-Withdrawing (inductive) | Weaker σ-donor | Weaker σ-bond |

| -H (none) | Reference | Baseline | Baseline |

| -CH₃ (methyl) | Electron-Donating | Stronger σ-donor | Stronger σ-bond |

| -OCH₃ (methoxy) | Strongly Electron-Donating | Stronger σ-donor | Stronger σ-bond |

Reactivity, Reaction Mechanisms, and Transformational Pathways

Redox Chemistry of Aniline--Chromium (1/1) Systems

The redox chemistry of aniline-chromium systems is characterized by the potential for both the aniline (B41778) ligand and the chromium metal center to undergo oxidation and reduction, respectively. The coordination of aniline to chromium can significantly modify the redox properties of both moieties compared to their free states.

The oxidation of aniline can lead to a variety of products, and when coordinated to a chromium center, the reaction pathway can be influenced by the metal. Generally, the oxidation of aniline can proceed through non-selective or selective pathways. Non-selective oxidation often results in a mixture of products, including nitrobenzene (B124822) and benzoquinones, and can be initiated by strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. openaccessjournals.com Dichromates are frequently used to trigger the chemical oxidation and subsequent polymerization of aniline and its derivatives. openaccessjournals.com

When aniline is part of a chromium complex, its oxidation can lead to the formation of oligomers. For instance, the oxidation of anilines by oxo(salen)chromium(V) ions has been shown to produce emeraldine (B8112657) forms of aniline oligomers. thepharmajournal.com The reaction mechanism is proposed to involve an electron transfer from the nitrogen of the aniline to the chromium complex as the rate-controlling step. thepharmajournal.com In a study involving the interaction of aniline with chromium ferrocyanide in an alkaline medium, the oxidation of aniline yielded products such as benzoquinone and azobenzene. nih.gov The proposed mechanism for this transformation suggests an initial interaction between the amino group of aniline and the chromium ion. nih.gov

The electrochemical oxidation of aniline has also been extensively studied, providing insights into the initial steps of polymerization, which involve the formation of aniline radical cations that lead to soluble oligomers. researchgate.netsrce.hr

The chromium center in aniline-chromium complexes can undergo reduction, and its electrochemical behavior is dependent on the ligand environment. The reduction potential of the chromium center is influenced by the nature of the ligands coordinated to it. Electrochemical studies of various chromium complexes provide insight into these reduction processes. For instance, Schiff base complexes of various metals, including chromium, have been studied using cyclic voltammetry to understand their redox behavior. thepharmajournal.com

In the context of aniline-chromium systems, the reduction of the chromium center is a key step in certain catalytic cycles. For example, in the chromium-catalyzed amidation of esters with anilines, a low-valent chromium species is proposed to be the active catalyst. This reactive species is thought to be formed by the reaction of a chromium(III) precatalyst with a reducing agent, followed by interaction with aniline. researchgate.net

The electrochemical reduction of Cr(VI) is a well-studied process, and conducting polymers like polyaniline have been investigated as electrode materials to facilitate this reduction. srce.hr While not a direct study of an aniline-chromium complex, this demonstrates the electronic interplay between aniline-based materials and chromium ions. The cyclic voltammograms of Schiff base complexes often show quasi-reversible one-electron reduction waves in the cathodic region, indicating the reduction of the metal center. thepharmajournal.com

Ligand Exchange and Substitution Mechanisms

Ligand exchange and substitution are fundamental reactions for coordination complexes, providing pathways for the synthesis of new compounds and being crucial steps in many catalytic cycles. These reactions in aniline-chromium complexes can be induced thermally or photochemically.

The thermal substitution of ligands in chromium(III) complexes, which are typically substitution-inert, has been studied to understand the underlying mechanisms. The kinetics of aquation (replacement of a ligand by water) of various chromium(III)-alkylamine complexes have been investigated in mixed solvent media, providing data on rate constants and activation parameters. researchgate.net These studies help in elucidating the role of the solvent and the nature of the amine ligand on the substitution process. researchgate.net

A study on the aquation of [Cr(en)2(C6H5NH2)Cl]Cl2 in water-methanol and water-1,4-dioxane mixtures provides insights into the kinetics of aniline substitution. The observed rate constants were found to vary with the solvent composition and temperature. researchgate.net The thermodynamic parameters of activation, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for these systems. researchgate.net

| Vol % of Methanol (B129727) | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) |

|---|---|---|

| 10 | 75.2 ± 1.8 | -68 ± 5 |

| 20 | 72.3 ± 1.1 | -78 ± 3 |

| 30 | 69.8 ± 1.4 | -88 ± 4 |

| 40 | 67.3 ± 1.2 | -97 ± 4 |

| 50 | 65.2 ± 1.5 | -105 ± 5 |

| 60 | 63.1 ± 1.1 | -113 ± 3 |

| 70 | 61.1 ± 1.3 | -121 ± 4 |

The thermodynamics of complex formation between chromium(III) ions and various ligands, including amines, have been studied, yielding information on the stability constants and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation. iosrjournals.org For the complexation of Cr(III) with ethylamine, an endothermic reaction was observed, highlighting the influence of the ligand on the thermodynamics of coordination. iosrjournals.org

Photoinduced ligand substitution offers an alternative pathway for ligand exchange, often with different selectivity compared to thermal reactions. The photochemistry of chromium complexes has been a subject of interest for decades. In the context of aniline-related ligands, a study on a chromium(0) complex with scorpionate-type tridentate arylisocyanide chelates, synthesized from an aniline derivative, demonstrated reversible photoinduced ligand dissociation. nih.govacs.org

Upon photoexcitation, one of the arylisocyanide ligating units decoordinates and is replaced by a solvent molecule. nih.govacs.org This process was found to occur from an excited metal-to-ligand charge-transfer (MLCT) state. nih.govacs.org A quantum yield (ΦDiss) of 10.3% was determined for this photoinduced ligand dissociation in deaerated tetrahydrofuran (B95107) (THF) at 20 °C. nih.govacs.org The study also quantified the quantum yield of photodegradation (ΦDegr), which was significantly lower than that of dissociation, indicating a high degree of reversibility. nih.gov

| Solvent | ΦDiss (%) | ΦDegr (%) | ΦDiss / ΦDegr |

|---|---|---|---|

| THF | 10.3 | 0.009 | 1100 |

| 2-MeTHF | - | - | 2300 |

| 2,5-Me2THF | - | - | 4200 |

| 1,4-Dioxane | - | - | 240 |

Studies on other chromium complexes, such as Cr(CO)6, have also provided insights into the dynamics of photoinduced ligand substitution, where a carbonyl ligand is ejected and replaced by a solvent molecule. acs.org

Catalytic Transformations Mediated by Aniline--Chromium (1/1) Complexes

Chromium complexes, including those with aniline or aniline-derived ligands, have emerged as versatile catalysts in a range of organic transformations. Their catalytic activity is often dependent on the ligand framework, which influences the steric and electronic properties of the metal center.

Anilido-imine chromium complexes, when activated with methylaluminoxane (B55162) (MAO), have shown good to reasonable catalytic activity for the polymerization of ethylene (B1197577). researchgate.net These catalysts produce linear polyethylene (B3416737) with moderate molecular weights. researchgate.net The catalytic activity and the molecular weight of the resulting polymer are influenced by the reaction temperature. researchgate.net Similarly, chromium complexes with tridentate pyridine-based ligands, some of which are synthesized from aniline derivatives, are highly active precatalysts for the oligomerization and polymerization of ethylene. acs.org

Chromium-catalyzed C-N bond formation has also been reported. For instance, a chromium(III) precatalyst, in combination with magnesium, promotes the amidation of esters with anilines. researchgate.net This reaction proceeds without the need for external ligands and is thought to involve a reactive aminated chromium species. researchgate.net

In the realm of hydrogenation, nickel-chromium catalysts have been used for the hydrogenation of aniline to cyclohexylamine (B46788). osti.gov The kinetics of this reaction were found to be zero-order with respect to aniline and approach first-order with respect to hydrogen at certain pressures. osti.gov While this is a heterogeneous system, it demonstrates the potential of chromium in catalytic hydrogenation involving aniline. Homogeneous chromium complexes have also been investigated for the transfer hydrogenation of aromatic aldehydes. researchgate.net Furthermore, chromium pincer complexes have shown promise in catalyzing C-C and C-N bond formation through borrowing hydrogen methodology, including the N-alkylation of aniline derivatives with alcohols. researchgate.net

Mechanistic Investigations of C-C Bond Formation (e.g., Oligomerization)

Chromium-based catalysts, often involving amine or imine ligands derived from or used in conjunction with aniline, are highly effective in the selective oligomerization of olefins, particularly ethylene. These processes are crucial for producing linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene, which are valuable chemical commodities. mdpi.com The mechanism for these transformations deviates from the classic Cossee-Arlman chain growth mechanism and is instead explained by a metallacyclic pathway. mdpi.com

The key steps in the chromium-catalyzed trimerization of ethylene are:

Coordination: Two molecules of ethylene coordinate to the active chromium center.

Oxidative Coupling: The two coordinated ethylene molecules undergo oxidative coupling to form a metallacyclopentane intermediate.

Ethylene Insertion: A third ethylene molecule inserts into the metallacyclopentane ring, expanding it to a metallocycloheptane intermediate.

Reductive Elimination: The process concludes with a β-hydrogen shift and reductive elimination, releasing 1-hexene and regenerating the active catalytic species. mdpi.com

For tetramerization to 1-octene, the mechanism is similar but involves the formation of the metallocycloheptane intermediate followed by a different sequence of β-H elimination and reductive elimination. mdpi.com The ligand system, which can be influenced by aniline or its derivatives, plays a critical role in directing the selectivity towards either trimerization or tetramerization by modulating the steric and electronic environment of the chromium center. mdpi.comnih.gov

| Chromium Catalyst System | Ligand Type | Primary Product(s) | Key Mechanistic Feature |

|---|---|---|---|

| Cr(2-ethylhexanoate)₂/Ligand/Co-catalyst | Iminopyridyl | 1-Hexene, 1-Octene | Metallacyclic Mechanism mdpi.com |

| {[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂/MMAO | N-substituted diphosphinoamine (PNP) | 1-Hexene, 1-Octene | High tri/tetramerization selectivity with low polymer content nih.gov |

| Cr(acac)₃/Pyrrole-containing compound/Metal Alkyl | Pyrrolide | 1-Hexene | In-situ catalyst formation google.com |

Catalytic Pathways in Nitrogen-Containing Organic Reactions (e.g., Amidation, Methylation)

Chromium complexes demonstrate significant catalytic activity in C-N bond formation, particularly in amidation and N-alkylation (including methylation) reactions involving aniline.

Amidation: Low-cost and air-stable chromium(III) precatalysts can effectively promote the amidation of esters with anilines. researchgate.net Mechanistic studies suggest a pathway that does not require external ligands. The reaction is typically initiated by the reduction of a Cr(III) precatalyst to a low-valent chromium species by a reductant like magnesium. This low-valent species then reacts with aniline to form a reactive aminated chromium intermediate, which is believed to be the key species responsible for the subsequent amidation of the ester. researchgate.net This approach provides a direct and economical route to amides, which are fundamental structures in pharmaceuticals and agrochemicals. researchgate.net

Methylation and Alkylation: The N-alkylation of aniline with alcohols, such as methanol for methylation, can be catalyzed by chromium complexes through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This pathway involves three main stages:

The chromium catalyst facilitates the dehydrogenation of the alcohol to form an aldehyde.

The aldehyde then undergoes a condensation reaction with aniline to form an imine intermediate.

The chromium hydride species, formed during the initial dehydrogenation step, hydrogenates the imine to yield the final N-alkylated aniline product, regenerating the catalyst in the process. nih.gov

Studies using various chromium-based catalysts, including ternary spinel systems (Fe-Cu-Cr), have shown that surface acidity and electronic properties are crucial for catalytic activity and selectivity in aniline methylation. semanticscholar.orgresearchgate.net Weak and moderate acid sites on the catalyst surface are generally sufficient for N-alkylation, whereas stronger acid sites may lead to C-alkylation on the aromatic ring. semanticscholar.org

| Reaction Type | Catalyst System | Reactants | Proposed Mechanism |

|---|---|---|---|

| Amidation | CrCl₃ / Mg | Esters + Anilines | Formation of a reactive aminated Cr species via a low-valent Cr intermediate researchgate.net |

| Alkylation | Cr-PNP Pincer Complexes / KOtBu | Anilines + Alcohols | Borrowing Hydrogen / Hydrogen Autotransfer nih.gov |

| Methylation | CuCr₂-xFexO₄ Spinels | Aniline + Methanol | Surface-catalyzed reaction on Lewis acid sites researchgate.net |

Nucleophilic Catalysis Principles in Organic Synthesis

In the context of Aniline-Chromium systems, aniline often acts as a nucleophile that attacks an electrophilic substrate activated by a chromium catalyst. This principle is central to several important synthetic transformations.

A prominent example is the asymmetric ring-opening (ARO) of meso-epoxides catalyzed by chiral Chromium-salen complexes. mdpi.com In this reaction, the Lewis acidic Cr-salen complex coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. Aniline then serves as the nucleophile, attacking one of the epoxide carbons. The chiral environment provided by the salen ligand directs the attack to one face of the epoxide, resulting in the formation of an enantioenriched amino alcohol product. The use of a catalytic amount of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), can enhance enantioselectivity by facilitating the deprotonation of the aniline-derived intermediate. mdpi.com

Decomposition and Degradation Pathways of Aniline--Chromium (1/1) Complexes

The stability and degradation of aniline-chromium systems are influenced by the reaction medium and the presence of oxidants. The interaction can lead to the transformation of both the aniline moiety and the chromium center.

One significant degradation pathway involves the oxidation of aniline in the presence of chromium species, particularly hexavalent chromium (Cr(VI)). The oxidation of aniline by oxidants like dichromate leads to the formation of polyaniline (PANI), a conductive polymer. utb.cz During this process, the toxic Cr(VI) is reduced to the less hazardous Cr(III), which can become incorporated into the PANI matrix. The initial steps of this reaction involve the formation of aniline radical cations, which then oligomerize and polymerize. nih.gov At lower acidities, the primary products are often aniline oligomers rather than high molecular weight polymer. utb.czresearchgate.net

In other contexts, the interaction can lead to discrete, non-polymeric products. For instance, the reaction of aniline with chromium ferrocyanide in an alkaline medium results in oxidation products such as benzoquinone and azobenzene. nih.gov This suggests a pathway where the chromium complex facilitates the oxidative coupling and deamination of aniline.

Thermal decomposition studies of organometallic chromium chelates containing aniline-derived ligands provide further insight. For example, a chromium tetracarbonyl complex with a p-methoxyphenyl maleanilic acid ligand undergoes multi-step thermal degradation. The initial steps involve the loss of carbonyl (CO) ligands, followed by the fragmentation of the anilic acid ligand itself, breaking down into components like p-methoxybenzene and 4-amino-4-oxobut-2-enoic acid. bendola.com These studies highlight that the decomposition pathway often begins with the loss of the most volatile or weakly bound ligands (like CO) before the more robust organic framework fragments.

| System/Condition | Observed Products | Proposed Pathway |

|---|---|---|

| Aniline + Cr(VI) (e.g., dichromate) | Polyaniline, Aniline Oligomers, Cr(III) | Oxidative polymerization via aniline radical cations utb.cz |

| Aniline + Chromium Ferrocyanide (alkaline pH) | Benzoquinone, Azobenzene | Surface-mediated oxidation and coupling nih.gov |

| Thermal decomposition of [Cr(CO)₄(p-methoxyphenyl maleanilic acid)] | CO gas, p-methoxybenzene, 4-amino-4-oxobut-2-enoic acid | Consecutive loss of ligands and fragmentation of the organic moiety bendola.com |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. For the Aniline-Chromium (1/1) complex, DFT can elucidate how the coordination of a chromium atom to the aniline (B41778) molecule alters its electronic properties and energetics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For the Aniline-Chromium (1/1) complex, a key aspect to investigate is the nature of the chromium-aniline bond. It is anticipated that the chromium atom would coordinate to the π-system of the aniline ring, forming an η6-arene complex.

DFT calculations on aniline itself show that the molecule has a non-planar geometry, with the amino group slightly pyramidalized. researchgate.net Upon coordination to a chromium atom, as seen in related (η6-arene)Cr(CO)3 complexes, the arene ring is expected to remain largely planar. acs.org The Cr-C bond distances would likely be in the range of 2.2 to 2.3 Å, typical for chromium-arene complexes. The C-N bond length and the pyramidalization of the amino group in aniline may be altered upon complexation due to the electron-withdrawing effect of the chromium center.

Table 1: Predicted Geometric Parameters for Aniline-Chromium (1/1)

| Parameter | Free Aniline (Calculated) | Aniline-Chromium (1/1) (Predicted) |

|---|---|---|

| C-C bond lengths (ring) | ~1.39-1.40 Å | ~1.41-1.42 Å |

| C-N bond length | ~1.40 Å | Slightly elongated |

| Cr-C bond distances | N/A | ~2.2-2.3 Å |

| Amino group geometry | Pyramidal | Potentially more planar |

DFT calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of Aniline-Chromium (1/1).

Infrared (IR) Spectroscopy: The vibrational frequencies of aniline are well-characterized by DFT calculations. researchgate.net The coordination of chromium would induce significant shifts in these frequencies. For instance, the C-H and C-N stretching vibrations of the aniline ligand would be altered due to the metal-ligand interaction. New vibrational modes corresponding to the Cr-aniline bond would also appear at low frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbon atoms in the aniline ligand would be affected by the presence of the chromium atom. The electron-withdrawing nature of the chromium would likely lead to a downfield shift of the aromatic protons and carbons.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the complex. The π-π* transitions of the aniline ligand would be modified, and new charge-transfer transitions between the aniline ligand and the chromium atom would be expected.

Analysis of the charge density and molecular electrostatic potential (MEP) can provide insights into the electronic distribution and reactivity of the Aniline-Chromium (1/1) complex. The coordination of chromium to the aniline ring is expected to lead to a significant redistribution of electron density.

The MEP of aniline shows a region of negative potential above the aromatic ring and around the nitrogen atom of the amino group. nih.gov Upon complexation with chromium, a significant portion of the negative charge from the aniline ring would be donated to the chromium atom. This would result in a more positive electrostatic potential on the aniline ligand, making it more susceptible to nucleophilic attack. The chromium center, in turn, would become more electron-rich.

Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Predictions

For more accurate predictions of the electronic structure and energetics of Aniline-Chromium (1/1), ab initio and post-Hartree-Fock methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data, especially for systems where electron correlation is crucial.

These high-level calculations can be used to refine the geometry and vibrational frequencies obtained from DFT. They are particularly valuable for accurately determining the binding energy between the aniline ligand and the chromium atom, as well as for studying the excited states of the complex with greater precision. kuleuven.beresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

First-principles MD, where the forces between atoms are calculated on-the-fly using electronic structure methods like DFT, can offer a particularly detailed picture of the system's dynamics. nih.gov Such simulations could be used to investigate the stability of the chromium-aniline bond in the presence of solvent molecules and to explore the dynamics of ligand exchange reactions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the Aniline-Chromium (1/1) complex, computational methods can be used to study its reactivity, for example, in substitution reactions or in catalytic cycles.

By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. mdpi.com This information is crucial for understanding the kinetics and thermodynamics of the reaction. For instance, DFT calculations could be used to investigate the mechanism of nucleophilic attack on the aniline ring, a reaction that is often facilitated by coordination to a metal center. nih.gov

Machine Learning and Data Science Approaches in Chromium-Aniline Chemistry

The integration of machine learning (ML) and data science is emerging as a transformative force in computational chemistry, offering new avenues to explore and understand complex chemical systems like aniline-chromium complexes. nih.govresearch.google These approaches leverage algorithms to learn from vast datasets, enabling predictions of molecular properties, reaction outcomes, and spectroscopic features with increasing accuracy and computational efficiency. While direct applications to the specific "Aniline--chromium (1/1)" compound are still a developing area of research, the methodologies established in related fields of inorganic and computational chemistry provide a clear framework for future investigations.

Machine learning models are poised to significantly accelerate computational algorithms and enhance the insights gained from computational chemistry methods. nih.gov This synergy is particularly valuable for studying the intricate interactions within metal-ligand systems such as aniline-chromium complexes.

Predictive Modeling of Molecular Properties:

One of the primary applications of machine learning in chemistry is the prediction of molecular properties. For aniline-chromium complexes, ML models could be trained on datasets generated from quantum mechanical calculations (like Density Functional Theory - DFT) to predict properties such as:

Binding Energies: Predicting the stability of the aniline-chromium bond.

Electronic Structures: Estimating HOMO-LUMO gaps, which are crucial for understanding the complex's reactivity and spectroscopic behavior.

Spectroscopic Properties: Forecasting vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis).

Ensemble regression algorithms, for instance, have been successfully used to predict properties like refractive index, band gap, and magnetic susceptibility for inorganic compounds based on their elemental composition. chemrxiv.org A similar approach could be developed for organometallic complexes, including aniline-chromium, by utilizing descriptors that encode information about the metal center, the ligand, and their coordination environment.

Accelerating Discovery and Design:

Machine learning can significantly expedite the discovery of new catalysts and materials by screening vast chemical spaces. In the context of chromium-aniline chemistry, ML models could be employed to:

Identify Promising Catalysts: Predict the catalytic activity of different substituted aniline-chromium complexes for specific reactions.

Design Novel Materials: Guide the synthesis of materials with desired electronic or optical properties based on aniline-chromium building blocks.

The development of such models requires the confluence of expertise in both computer science and physical sciences to critically assess the strengths and weaknesses of the computational and machine learning components. nih.gov

Data-Driven Insights into Reaction Mechanisms:

Machine learning, in conjunction with computational chemistry, can provide deeper insights into reaction mechanisms. For instance, in the hydrogenation of aniline over nickel-chromium catalysts, kinetic data has been established. osti.gov Machine learning models could be trained on such experimental or computationally generated reaction data to:

Predict Reaction Kinetics: Estimate reaction rates under different conditions of temperature and pressure.

Elucidate Reaction Pathways: Identify the most probable reaction intermediates and transition states.

Challenges and Future Directions:

A significant challenge in applying machine learning to chromium-aniline chemistry is the availability of large, high-quality datasets. Generating sufficient data from high-level quantum chemical calculations can be computationally expensive. Future efforts will likely focus on:

Developing more efficient data generation techniques.

Utilizing transfer learning, where a model trained on a large dataset of general chemical information is fine-tuned for the specific case of aniline-chromium complexes.

Creating standardized databases of computational and experimental data for organometallic compounds.

The application of machine learning in predicting drug-drug interactions and the properties of inorganic compounds showcases the potential of these methods. researchgate.netnih.gov As these techniques become more refined and accessible, their application to the specific challenges in understanding the "Aniline--chromium (1/1)" compound and its derivatives will undoubtedly grow, leading to new discoveries and a deeper fundamental understanding of their chemistry.

Table 1: Potential Applications of Machine Learning in Aniline-Chromium Chemistry

| Application Area | Machine Learning Task | Potential Impact |

| Property Prediction | Regression | Rapid estimation of binding energies, electronic properties, and spectroscopic features. |

| Catalyst Design | Classification & Regression | High-throughput screening of potential catalysts for specific chemical transformations. |

| Materials Discovery | Generative Models | Design of novel materials with tailored optical and electronic properties. |

| Reaction Mechanism | Time-Series Analysis | Elucidation of complex reaction pathways and prediction of kinetic parameters. |

Table 2: Illustrative Machine Learning Models and Their Relevance

| Machine Learning Model | Description | Application in Chromium-Aniline Chemistry |

| Random Forest | An ensemble learning method that constructs a multitude of decision trees. | Predicting molecular properties based on a set of calculated descriptors. |

| Gradient Boosting | An ensemble technique that builds models in a sequential manner, with each new model correcting the errors of the previous one. | High-accuracy prediction of catalytic activity or material performance. |

| Neural Networks | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. | Learning complex relationships between the structure of an aniline-chromium complex and its properties. |

| Linear Discriminant Analysis | A method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. | Classifying complexes based on their reactivity or stability. nih.govnih.gov |

| Partial Least Squares Regression | A statistical method that finds a linear regression model by projecting the predicted variables and the observable variables to a new space. | Quantitative analysis of spectroscopic data to determine the concentration of different chromium species. nih.govresearchgate.net |

Advanced Functional Applications in Materials Science and Catalysis

Design and Development of Heterogeneous and Homogeneous Catalysts

The combination of chromium's diverse oxidation states and the versatile chemical nature of aniline (B41778) has led to the development of various catalytic systems.

Catalytic Activity and Selectivity in Organic Synthesis

Chromium-based catalysts have demonstrated notable activity and selectivity in several organic transformations involving aniline and its derivatives. For instance, nickel-chromium catalysts have been effectively used in the hydrogenation of aniline. osti.gov In these systems, chromium often acts as a promoter, enhancing the catalyst's performance.

Furthermore, chromium complexes containing anilido-imine ligands have been investigated as precursors for ethylene (B1197577) polymerization catalysts. researchgate.net When activated with methylaluminoxane (B55162) (MAO), these complexes show good activity for ethylene homopolymerization, producing linear polyethylene (B3416737). researchgate.net

The broader field of chromium catalysis also includes the N-alkylation of amines using alcohols, a reaction for which chromium complexes have shown promise, indicating their potential in mediating (de)hydrogenation processes. researchgate.net While not a direct use of an "aniline-chromium (1/1)" compound, this highlights the catalytic utility of chromium in reactions with amines like aniline.

Catalyst Stability and Recyclability

A critical aspect of catalyst design is its long-term stability and potential for reuse. In the context of aniline-related reactions, heterogeneous chromium-containing catalysts are often favored due to their ease of separation from the reaction mixture and potential for recyclability. For example, in the hydrogenation of aniline, solid-supported nickel-chromium catalysts offer the advantage of being easily recovered and potentially regenerated for multiple reaction cycles. osti.gov The stability of such catalysts is a key factor in their industrial viability.

Precursors for Advanced Functional Materials

Aniline and chromium-containing precursors are utilized in the synthesis of sophisticated materials such as metal-organic frameworks and hybrid nanocomposites.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

While aniline itself is not a typical multitopic linker for MOF synthesis, aniline derivatives can be incorporated into ligands for the construction of coordination polymers. mdpi.comtsijournals.com Chromium is a common metal node in the synthesis of robust MOFs, such as the well-known MIL-101(Cr). Although a direct aniline-chromium MOF is not reported, the principles of MOF chemistry allow for the possibility of designing frameworks with aniline-functionalized linkers and chromium nodes for specific applications like gas separation or sensing. rsc.orgnih.gov The synthesis of coordination polymers often involves the self-assembly of metal ions with organic ligands, and chromium(III) has been used to create complexes with various N, O, and S donor ligands, some of which are derived from aniline. tsijournals.com

Fabrication of Hybrid Organic-Inorganic Nanocomposites